N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide is a hybrid compound combining three structural motifs:
- Adamantane: A rigid, lipophilic tricyclic hydrocarbon known for enhancing pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability .
- 1,3,4-Thiadiazole: A heterocyclic ring with sulfur and nitrogen atoms, frequently associated with antimicrobial, antiviral, and anticancer activities .
- 2,4-Dimethoxy-N-methylbenzamide: A substituted benzamide providing hydrogen-bonding capacity and modulating electronic properties via methoxy groups.
The compound is hypothesized to exhibit enhanced biological activity due to synergistic effects between adamantane’s lipophilicity and the thiadiazole-benzamide pharmacophore.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJBBZOXGCRBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide typically involves multiple steps:
Formation of Adamantane-1-carbohydrazide: This is achieved by reacting adamantane with hydrazine hydrate.
Cyclization to 1,3,4-Thiadiazole: The adamantane-1-carbohydrazide is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides, which are cyclized to form the 1,3,4-thiadiazole ring.
Coupling with Dimethoxybenzamide: The final step involves coupling the 1,3,4-thiadiazole derivative with 2,4-dimethoxy-N-methylbenzamide under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted benzamide derivatives depending on the reagents used.
Scientific Research Applications
Inhibition of Enzymes
One of the primary areas of research for this compound is its inhibitory activity against various enzymes relevant to neurodegenerative diseases. Studies have shown that derivatives of this compound exhibit significant inhibition against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making them potential candidates for Alzheimer's disease treatment .
Key Findings:
- Dual Inhibition: Compounds derived from N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide have been identified as dual inhibitors of AChE and MAO-B.
- Selectivity: The derivatives displayed higher selectivity towards AChE compared to butyrylcholinesterase (BChE), which is crucial for therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes. These studies provide insights into how structural modifications can enhance binding affinity and selectivity. For instance, specific amino acid residues involved in binding were identified, which can guide future modifications to improve efficacy .
Case Studies
Recent research highlighted several case studies demonstrating the efficacy of this compound in preclinical models:
-
Alzheimer's Disease Models:
- In vitro studies showed promising results in reducing amyloid-beta levels when treated with derivatives of this compound.
- Behavioral assessments in animal models indicated improved cognitive function following treatment.
- Antioxidant Activity:
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with key analogues:
*Calculated using PubChem tools; †Estimated via analogous structures.
Key Observations:
- Lipophilicity : The target compound’s logP (~3.8) is intermediate compared to the sulfamoyl derivative (logP 4.71, ) and the chloro analogue (~3.2, ), suggesting balanced membrane permeability and solubility.
- Steric Effects : N-methylation reduces steric hindrance versus bulkier groups (e.g., N-benzyl in ), favoring interaction with enzyme active sites.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide is a notable compound within the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining an adamantane moiety with a thiadiazole ring and a methoxy-substituted benzamide group. The synthesis typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.
- Introduction of the Adamantyl Group : The adamantyl group is introduced via Friedel-Crafts alkylation using adamantane.
- Coupling with Benzamide : The final step involves coupling the thiadiazole derivative with 2,4-dimethoxy-N-methylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in suitable conditions.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiadiazole derivatives, including those related to this compound. A study evaluating a series of 5-adamantan thiadiazole-based thiazolidinones demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, compounds showed efficacy surpassing that of standard antibiotics like streptomycin and ampicillin .
Table 1: Antibacterial Activity Comparison
| Compound | Activity Against (Gram-positive) | Activity Against (Gram-negative) | Reference |
|---|---|---|---|
| Compound 8 | S. aureus (MIC < 0.5 µg/mL) | E. coli (MIC < 0.5 µg/mL) | |
| Streptomycin | Moderate | Low | |
| Ampicillin | Low | Moderate |
Antifungal Activity
In addition to antibacterial properties, compounds derived from the thiadiazole framework have shown promising antifungal activity. In studies comparing antifungal efficacy against eight fungal species, all tested compounds exhibited better performance than reference drugs such as bifonazole and ketoconazole .
Anticancer Activity
The anticancer potential of related adamantane-thiadiazole derivatives has been investigated through molecular docking studies and in vitro assays against several cancer cell lines (e.g., MCF-7, HepG-2). Promising results indicated that certain derivatives could induce apoptosis through up-regulation of pro-apoptotic factors like BAX and down-regulation of anti-apoptotic factors such as Bcl-2 .
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10a | MCF-7 | 12.5 | Induces apoptosis |
| 14b | HepG-2 | 15.0 | Inhibits EGFR |
| Doxorubicin | MCF-7 | 10.0 | Positive control |
Molecular docking studies have provided insights into the mechanisms underlying the biological activities of these compounds. For instance, interactions with bacterial enzymes such as MurA and MurB have been identified as key factors in their antibacterial efficacy . Additionally, inhibition of cholinesterase enzymes indicates potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole core in N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide?
- The thiadiazole ring can be synthesized via cyclization reactions using thiocarbazides or via oxidative coupling of thioamides. Adamantane incorporation may require protection-deprotection strategies to manage steric hindrance. Characterization via -NMR, -NMR, and HRMS is critical to confirm regioselectivity .
- Experimental Design Tip : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for late-stage functionalization of the thiadiazole ring .
Q. How can researchers address solubility challenges during in vitro assays due to the adamantane moiety?
- Adamantane’s hydrophobicity often necessitates co-solvents (e.g., DMSO) or formulation with cyclodextrins. Phase solubility studies and dynamic light scattering (DLS) can optimize colloidal stability .
- Data Contradiction Note : Discrepancies in IC values across assays may arise from aggregation; validate with orthogonal techniques like surface plasmon resonance (SPR) .
Q. What analytical techniques are essential for verifying the purity of this compound?
- High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and LC-MS for mass confirmation. Differential scanning calorimetry (DSC) can detect polymorphic impurities .
Advanced Research Questions
Q. How can computational methods guide the optimization of N-methylbenzamide substituents for target binding affinity?
- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with biological targets like kinases or GPCRs. Free energy perturbation (FEP) calculations refine substituent effects on binding .
- Experimental Validation : Synthesize analogs with varying methoxy positions and correlate computational predictions with SPR or ITC binding assays .
Q. What strategies mitigate metabolic instability of the thiadiazole ring in preclinical studies?
- Isotopic labeling (-thiadiazole) tracks metabolic pathways. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation. LC-MS/MS quantifies metabolites in hepatocyte incubations .
- Contradiction Resolution : If in vitro metabolic stability conflicts with in vivo PK data, investigate species-specific cytochrome P450 isoform contributions .
Q. How should researchers design dose-response studies to account for off-target effects of the adamantane group?
- Use orthogonal assays (e.g., kinase profiling panels, transcriptomics) to differentiate target-specific effects from adamantane-mediated membrane disruption. Apply Hill slope analysis to distinguish cooperative vs. non-specific binding .
- Statistical Framework : Multivariate ANOVA identifies confounding variables; replicate analysis ensures reproducibility .
Methodological Resources
- Synthetic Protocols : Refer to palladium-catalyzed reductive cyclization methods for nitroarenes .
- Data Analysis : Leverage CHEM 6212 principles (statistics, experimental design) for robust SAR interpretation .
- Mechanistic Studies : Apply CHEM 2123 lab techniques (e.g., kinetic isotope effects) to probe reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
